Unique Halogenation Pattern as a Versatile Synthetic Intermediate
This compound is a valuable synthetic intermediate due to its unique substitution pattern, which is not shared by its close structural analogs. It is specifically claimed as a key building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals [1]. The presence of the bromine atom at the 7-position makes it a versatile handle for further functionalization via cross-coupling reactions like Suzuki or Heck, while the chlorine atoms at the 4- and 6-positions offer additional sites for nucleophilic aromatic substitution or other modifications. This specific arrangement allows for a divergent synthetic strategy that is not possible with other regioisomers.
| Evidence Dimension | Synthetic Utility |
|---|---|
| Target Compound Data | 7-bromo-4,6-dichloro substitution pattern |
| Comparator Or Baseline | Other bromo-chloro-quinolinone regioisomers (e.g., 3-bromo-5,8-dichloro; 3-bromo-6,8-dichloro) |
| Quantified Difference | Not Quantified (Structural Differentiation) |
| Conditions | Organic synthesis, cross-coupling reactions |
Why This Matters
The unique halogenation pattern provides a distinct and versatile scaffold for building molecular complexity, justifying its procurement over other regioisomers for specific synthetic routes.
- [1] US Patent US8633320B2. (2014). Process for preparing bromo-substituted quinolines. View Source
